1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound features a piperidine core substituted with two distinct pharmacophores: a 2H-1,3-benzodioxole-5-carbonyl group and a 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl moiety. The benzodioxole group is known for enhancing metabolic stability and lipophilicity, while the oxadiazole-thiophene fragment may contribute to π-π stacking interactions and hydrogen bonding with biological targets .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(14-3-4-16-17(9-14)26-12-25-16)23-6-1-2-13(10-23)8-18-21-19(22-27-18)15-5-7-28-11-15/h3-5,7,9,11,13H,1-2,6,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXMUCNZIIZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These cells are targeted due to their abnormal growth and division, which is a characteristic feature of cancer.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound interferes with the cell’s ability to divide and grow, leading to cell death.
Biochemical Pathways
The compound affects the microtubule assembly pathway. Microtubules and their component protein, tubulin, are a leading target for anticancer agents . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). This leads to a reduction in the size of the tumor and potentially the elimination of the cancer .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a novel class of organic molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features three distinct structural elements:
- Benzodioxole moiety : Known for its role in various biological activities.
- Thiadiazole ring : Associated with antimicrobial and anticancer properties.
- Piperidine ring : Commonly found in many pharmacologically active compounds.
The molecular formula is , indicating a complex structure conducive to diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzodioxole ring through cyclization of catechol derivatives.
- Synthesis of the thiadiazole ring via reactions involving thiosemicarbazide.
- Coupling with piperidine , often utilizing coupling reagents like EDCI or DCC to ensure high yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies showed effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL depending on structural variations in similar compounds .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- A derivative of this class exhibited cytotoxic effects on pancreatic cancer cells by modulating key signaling pathways such as CDK1 expression .
- Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole and piperidine components can enhance anticancer efficacy .
While specific mechanisms for this compound remain under investigation, it is hypothesized that it may exert its biological effects through:
- Enzyme inhibition : Targeting enzymes involved in cell proliferation and survival pathways.
- Receptor modulation : Interacting with cellular receptors that mediate inflammatory responses or cell signaling.
Case Studies
Several case studies have highlighted the biological activities associated with related compounds:
- Antimicrobial Efficacy : A study reported that a similar oxadiazole derivative showed promising results against fungal strains, indicating a broad-spectrum antimicrobial potential .
- Anticancer Properties : Another study demonstrated that modifications to the oxadiazole scaffold significantly increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing more effective anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| Compound A | MIC = 15.62 µg/mL | IC50 = 10 µM | Effective against E. coli |
| Compound B | MIC = 31.25 µg/mL | IC50 = 5 µM | Potent against pancreatic cancer |
| Target Compound | MIC = TBD | IC50 = TBD | Potential for further development |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that derivatives containing the piperidine structure often display significant antimicrobial activity. For example, compounds similar to the one have been evaluated for their effectiveness against various bacterial and fungal strains, indicating potential as new antimicrobial agents .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Compounds with similar frameworks have been reported to inhibit specific cancer-related pathways, such as Ras farnesyltransferase activity. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis .
Neurological Effects
Preliminary studies suggest that related compounds may exhibit neuroprotective effects. They have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive impairments .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Testing : A series of derivatives were synthesized and tested against standard microbial strains. Results showed several compounds exhibiting superior activity compared to traditional antibiotics, suggesting their potential as effective alternatives in antimicrobial therapy .
- Cancer Research : In vitro studies demonstrated that compounds with similar structures inhibited cell growth in various cancer cell lines. The mechanism was linked to the disruption of Ras signaling pathways, indicating a targeted approach for cancer treatment .
- Neuropharmacology : Compounds derived from this class have been assessed for their effects on cognitive function in animal models. Improvements in memory retention and learning abilities were noted, warranting further investigation into their use as cognitive enhancers .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered amine) may confer greater conformational rigidity compared to the piperazine derivative in , which could enhance target binding specificity. Piperazine’s additional nitrogen atom increases polarity but may reduce blood-brain barrier penetration .
Benzodioxole vs. Trifluoromethylphenyl : The benzodioxole group in the target compound improves metabolic resistance compared to V-0219’s trifluoromethylphenyl group, which enhances electronegativity and target affinity but may increase off-target risks .
Thiophene vs. Methoxyphenyl : The thiophene moiety in the target compound offers sulfur-mediated hydrophobic interactions, whereas methoxyphenyl (in ) provides electron-donating effects that could modulate receptor activation kinetics.
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:
- Cyclocondensation : Reacting a nitrile derivative with hydroxylamine to form the oxadiazole core .
- Coupling reactions : Introducing the thiophene and benzodioxole moieties via amidation or alkylation. For example, the piperidine ring is functionalized using a benzodioxole-carbonyl group via nucleophilic acyl substitution .
- Optimization : Solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalysts (e.g., HATU for amidation) improve yields. Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxadiazole and piperidine substituents .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the labile benzodioxole group .
- X-ray crystallography : Resolves stereochemistry and packing interactions. SHELX software is recommended for refinement due to its robustness in handling heterocyclic systems .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) linked to diseases like cancer or inflammation. IC50 values are determined using fluorescence-based or colorimetric assays .
- Cytotoxicity profiling : Assess selectivity via cell viability assays (e.g., MTT) in normal vs. cancer cell lines .
- Reference compounds : Compare with structurally similar oxadiazole-thiophene derivatives to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Core modifications : Replace the thiophene with other heterocycles (e.g., furan, pyridine) to evaluate electronic effects on target binding .
- Substituent effects : Vary the benzodioxole’s substituents (e.g., methoxy vs. nitro groups) to modulate lipophilicity and metabolic stability .
- Bioisosteric replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to enhance metabolic resistance while retaining activity .
Q. What strategies resolve contradictory bioactivity data across different assay models?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations to address false negatives due to poor solubility .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to off-target effects .
Q. How can computational methods predict binding modes and off-target interactions?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the oxadiazole’s hydrogen-bonding capacity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .
- Off-target screening : SwissTargetPrediction or SEA databases identify potential interactions with GPCRs or ion channels .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder in heterocycles : The thiophene and benzodioxole groups may exhibit rotational disorder. High-resolution data (≤1.0 Å) and SHELXL refinement with TWIN commands mitigate this .
- Weak diffraction : Cryocooling (100 K) and synchrotron radiation improve data quality for low-crystallinity samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
